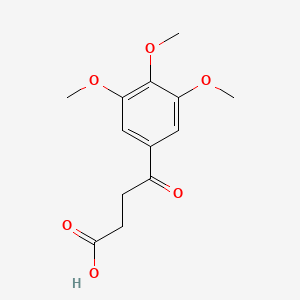

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid

説明

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid (CAS 5101-00-8) is a synthetic organic compound with the molecular formula C₁₃H₁₆O₆ and a molecular weight of 268.26 g/mol. Structurally, it consists of a butanoic acid backbone substituted with a ketone group (4-oxo) and a 3,4,5-trimethoxyphenyl ring at the γ-position. Key physicochemical properties include a melting point of 121–122°C, boiling point of ~449.9°C, and a calculated acid dissociation constant (pKa) of 4.44 .

特性

IUPAC Name |

4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O6/c1-17-10-6-8(9(14)4-5-12(15)16)7-11(18-2)13(10)19-3/h6-7H,4-5H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPGSDAYADHUML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302693 | |

| Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5101-00-8 | |

| Record name | 5101-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Aldol Condensation Followed by Oxidation and Hydrolysis

- Starting Materials: 3,4,5-trimethoxybenzaldehyde and malonic acid or malonate derivatives.

- Procedure:

- The aldehyde undergoes a Knoevenagel or aldol condensation with malonic acid or its esters in the presence of a base such as piperidine or pyridine.

- The intermediate formed is then subjected to decarboxylation and oxidation steps to yield the keto acid.

- Reaction Conditions: Typically conducted in solvents like ethanol or acetonitrile under reflux or controlled heating.

- Notes: This method is widely used due to the commercial availability of starting materials and relatively straightforward reaction conditions.

Friedel-Crafts Acylation Approach (Analogous Methodology)

- Although direct Friedel-Crafts acylation is more common for simpler phenylbutanoic acids, analogous strategies can be adapted for trimethoxy-substituted derivatives by reacting 3,4,5-trimethoxybenzene or derivatives with succinic anhydride or related acylating agents in the presence of Lewis acids like aluminum chloride (AlCl3).

- This approach requires careful control to avoid demethylation or side reactions due to the sensitive methoxy groups.

Metal-Mediated Coupling and Hydrolysis

- Inspired by methods used for related compounds (e.g., 4-(2,4,5-trifluorophenyl)-3-oxobutanoic acid), a metal-mediated coupling can be employed:

- Reaction of 3,4,5-trimethoxyphenylacetonitrile with α-bromo esters in tetrahydrofuran (THF) using zinc as a reductant.

- Followed by hydrolysis of the ester intermediate under alkaline conditions and acidification to yield the target keto acid.

- This method benefits from mild conditions and avoids harsh acidic waste, making it industrially attractive.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldol condensation | 3,4,5-trimethoxybenzaldehyde, malonic acid, base (piperidine/pyridine), ethanol or acetonitrile, reflux | Base catalyzes condensation; solvent choice affects yield |

| Decarboxylation and oxidation | Heating or use of oxidants like KMnO4 or CrO3 | Oxidation converts intermediates to keto acid |

| Metal-mediated coupling | 3,4,5-trimethoxyphenylacetonitrile, α-bromo ester, Zn, THF, then NaOH hydrolysis and acidification | Mild, high-yielding, scalable |

Purification and Characterization

- Purification: Typically involves extraction, recrystallization, and column chromatography to achieve high purity.

- Characterization: Confirmed by NMR (showing methoxy singlets at ~3.9 ppm), IR spectroscopy (carbonyl stretches near 1700 cm⁻¹), and mass spectrometry consistent with molecular weight of 268.26 g/mol.

Comparative Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Advantages | Limitations |

|---|---|---|---|---|

| Aldol condensation + oxidation | 3,4,5-trimethoxybenzaldehyde, malonic acid | Piperidine or pyridine, KMnO4/CrO3 | Simple, accessible reagents | Multi-step, possible side reactions |

| Friedel-Crafts acylation | 3,4,5-trimethoxybenzene, succinic anhydride | AlCl3 | Direct acylation | Sensitive to methoxy groups, harsh conditions |

| Metal-mediated coupling | 3,4,5-trimethoxyphenylacetonitrile, α-bromo ester | Zn, NaOH hydrolysis | Mild, industrially scalable | Requires nitrile precursor |

Research Findings and Industrial Relevance

- The metal-mediated coupling and subsequent hydrolysis method has been highlighted in patents and literature for related substituted keto acids due to its high yield, mild reaction conditions, and minimal waste generation, making it promising for industrial scale-up.

- Oxidation kinetics studies on related 4-oxo-4-phenylbutanoic acids reveal that reaction medium acidity and solvent polarity significantly influence reaction rates and product stability, which can guide optimization of oxidation steps in synthesis.

- The presence of electron-donating methoxy groups on the phenyl ring affects the reactivity and selectivity of the synthetic steps, necessitating careful control of reaction conditions to prevent demethylation or unwanted side reactions.

化学反応の分析

Types of Reactions

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can convert the keto group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products

Oxidation: Products with additional oxygen-containing functional groups.

Reduction: Alcohol derivatives.

Substitution: Compounds with substituted phenyl rings.

科学的研究の応用

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Investigated for its potential as a therapeutic agent in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).

Pathways: It can modulate pathways involved in cell proliferation, apoptosis, and inflammation.

類似化合物との比較

(E)-4-Oxo-4-(3,4,5-trimethoxyphenyl)but-2-enoic Acid (Baxitozine, CAS 84386-11-8)

- Structure: Features a conjugated α,β-unsaturated ketone (but-2-enoic acid) instead of a saturated butanoic acid chain.

- Properties: Molecular formula C₁₃H₁₄O₆, molecular weight 266.25 g/mol.

Ethyl 3-Oxo-4-(3,4,5-trimethoxyphenyl)butanoate (CAS 123794-62-7)

- Structure : Ester derivative with an ethyl group replacing the carboxylic acid hydrogen.

- Properties: Molecular formula C₁₅H₂₀O₆, molecular weight 296.31 g/mol.

- Synthesis : Prepared via esterification of the parent acid, a common strategy to modulate pharmacokinetic properties.

4-Oxo-4-(phenethyloxy)butanoic Acid

- Structure : Replaces the trimethoxyphenyl group with a phenethyloxy substituent.

- Properties: Molecular formula C₁₂H₁₅NO₄, molecular weight 237.25 g/mol. Reduced steric bulk compared to the trimethoxyphenyl variant may alter target binding .

Solubility and Stability

- The parent acid (CAS 5101-00-8) has moderate aqueous solubility due to its carboxylic acid group, whereas its ester derivatives (e.g., ethyl ester) exhibit enhanced lipid solubility .

生物活性

4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid is an organic compound characterized by a butanoic acid backbone with a keto group at the fourth position and a 3,4,5-trimethoxyphenyl substituent. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. Similar compounds have shown the ability to:

- Induce Apoptosis : The compound triggers caspase activation through oxidative mechanisms, leading to programmed cell death in cancer cells.

- Inhibit Cell Proliferation : Studies have demonstrated that it can inhibit cell proliferation by affecting key biochemical pathways related to cell growth and survival.

The mechanisms by which this compound exerts its anticancer effects include:

- Inhibition of ERK2 Phosphorylation : This action disrupts signaling pathways critical for cell division and survival.

- Activation of Caspases : This leads to apoptosis, a desirable outcome in cancer therapy.

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It is believed to modulate inflammatory pathways by:

- Reducing the production of pro-inflammatory cytokines.

- Inhibiting enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.

Other Biological Activities

Research has also suggested other potential biological activities for this compound:

- Antioxidant Activity : It may possess the ability to scavenge free radicals, contributing to its protective effects against oxidative stress .

- Cytoprotective Effects : The compound has shown promise in protecting cells from damage caused by various stressors, including those related to inflammation and cancer progression.

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values indicated strong cytotoxicity comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Response

In an animal model of induced inflammation, administration of this compound resulted in a marked decrease in inflammatory markers and symptoms associated with inflammation. Histological examinations showed reduced tissue damage compared to control groups.

Research Findings

Recent studies have reinforced the potential of this compound as a therapeutic agent. Its dual action as an anticancer and anti-inflammatory agent positions it as a candidate for further clinical investigation.

Future Directions

Ongoing research focuses on:

- Elucidating the precise molecular targets of this compound.

- Exploring its efficacy in combination therapies for enhanced therapeutic outcomes.

- Investigating its pharmacokinetics and safety profile in preclinical models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Oxo-4-(3,4,5-trimethoxyphenyl)butanoic acid, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves multi-step organic reactions, such as condensation of 3,4,5-trimethoxyphenyl precursors with ketone or carboxylic acid intermediates. For example, PyBOP®-mediated amidation has been used to synthesize structurally analogous compounds, where stoichiometric control of reactants (e.g., 3,4,5-trimethoxyaniline) and inert conditions (dry DMF) are critical for yields . Optimization may include temperature modulation (e.g., 0°C to room temperature for stepwise additions) and purification via flash column chromatography (silica gel, EtOAc/Hexane gradients) .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer: Use a combination of NMR (¹H and ¹³C) to confirm the presence of the trimethoxyphenyl group (δ ~3.8 ppm for methoxy protons) and the ketone moiety (δ ~2.5–3.0 ppm for α-protons to the carbonyl). Mass spectrometry (ESI-TOF) can verify the molecular ion peak (expected m/z ~294.3 for C₁₃H₁₆O₆). X-ray crystallography may resolve conformational details if single crystals are obtained .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

- Methodological Answer: The compound is polar due to the carboxylic acid and ketone groups, favoring solubility in DMSO or methanol. Stability tests under varying pH (e.g., 4–9) and temperatures (4°C vs. ambient) are recommended. Degradation products can be monitored via HPLC with UV detection (λ ~254 nm) .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer: Modify substituents on the phenyl ring (e.g., replacing methoxy groups with halogens or alkyl chains) and assess bioactivity. For example, fluorinated analogs (e.g., 4-(2-fluorophenyl) derivatives) show altered electronic profiles, impacting binding to targets like kinases or tubulin . Use computational docking (e.g., AutoDock Vina) to predict interactions before synthesizing derivatives .

Q. What analytical methods are suitable for resolving contradictions in reported bioactivity data?

- Methodological Answer: Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, incubation times). Validate findings using orthogonal assays:

- In vitro: Compare antiproliferative activity across multiple cancer lines (e.g., MCF-7, HeLa) with standard controls (e.g., doxorubicin).

- In silico: Perform molecular dynamics simulations to assess target binding consistency .

Q. What strategies can mitigate toxicity in preclinical models while retaining efficacy?

- Methodological Answer: Conduct dose-escalation studies in rodent models to identify the maximum tolerated dose (MTD). Pair with histopathological analysis of liver/kidney tissue. Prodrug strategies (e.g., esterification of the carboxylic acid) may improve bioavailability and reduce off-target effects .

Q. How can researchers elucidate the mechanism of action for this compound in cancer models?

- Methodological Answer: Use transcriptomic profiling (RNA-seq) to identify dysregulated pathways (e.g., apoptosis, cell cycle). Validate via Western blotting for markers like cleaved PARP or cyclin D1. For kinase targets, employ competitive ATP-binding assays or cellular thermal shift assays (CETSA) .

Q. What are the challenges in scaling up synthesis for in vivo studies, and how can they be addressed?

- Methodological Answer: Multi-step syntheses often suffer from low yields at scale. Optimize catalytic steps (e.g., Pd-mediated couplings) and switch to flow chemistry for exothermic reactions. Purification via recrystallization (e.g., using ethanol/water mixtures) can replace column chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。